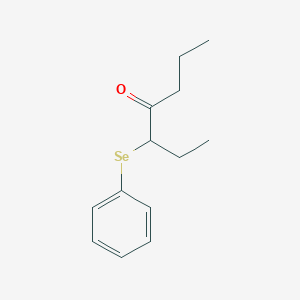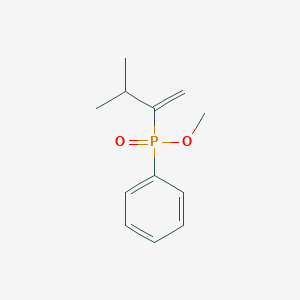
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a phenyl ring and a methyl (3-methylbut-1-en-2-yl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl (3-methylbut-1-en-2-yl) alcohol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphinic acid and the alcohol.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (3-methylbut-1-en-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (3-methylbut-1-en-2-yl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphinic acid: Lacks the methyl (3-methylbut-1-en-2-yl) group.
Methylphenylphosphinate: Contains a methyl group instead of the methyl (3-methylbut-1-en-2-yl) group.
3-Methylbut-1-en-2-ylphosphinic acid: Lacks the phenyl group.
Uniqueness: Methyl (3-methylbut-1-en-2-yl)phenylphosphinate is unique due to the presence of both the phenyl and methyl (3-methylbut-1-en-2-yl) groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60899-41-4 |
|---|---|
Molekularformel |
C12H17O2P |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
[methoxy(3-methylbut-1-en-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C12H17O2P/c1-10(2)11(3)15(13,14-4)12-8-6-5-7-9-12/h5-10H,3H2,1-2,4H3 |
InChI-Schlüssel |
ITUPVVDHCRRSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)P(=O)(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


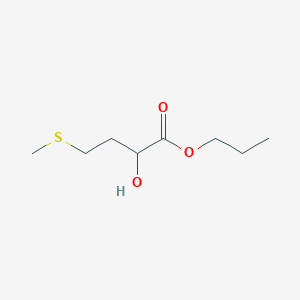
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
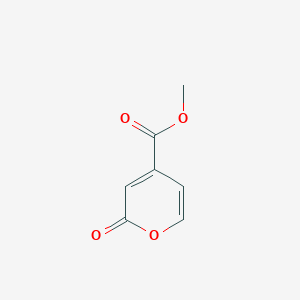
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
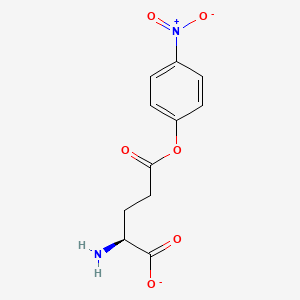
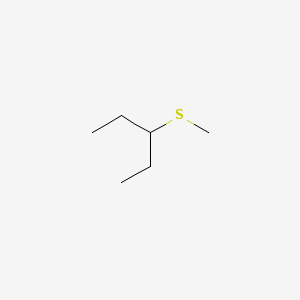
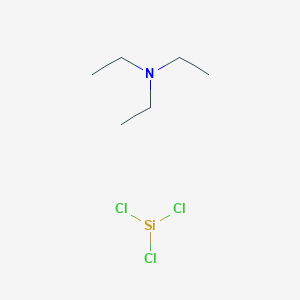
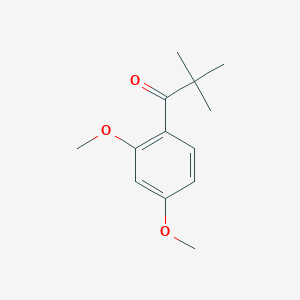
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)

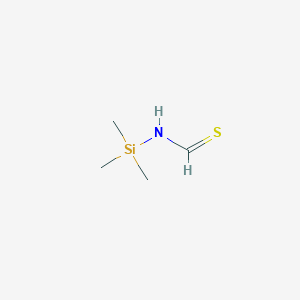
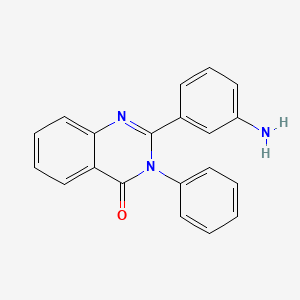
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
